Dinoxyline's Unmatched Broad-Spectrum, High-Affinity Binding Across Dopamine Receptor Subtypes
Dinoxyline (DNX) is distinguished by its uniquely broad, high-affinity binding profile across D1, D2, D3, and D4 dopamine receptors, with Ki values of 7 nM, 6 nM, 5 nM, and 43 nM, respectively [1]. In contrast, its close structural analog dinapsoline (DNS) and dihydrexidine (DHX) exhibit only moderate affinity for the human D4 receptor [1]. This makes DNX the first reported ligand with high affinity at all dopamine receptors, a profile that is a direct consequence of its unique ether-linked bioisosteric structure [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | D1: 7 nM; D2: 6 nM; D3: 5 nM; D4: 43 nM |
| Comparator Or Baseline | Dinapsoline & Dihydrexidine: Moderate D4 affinity (Ki value not quantified in the direct comparison but qualitatively described as 'moderate') |
| Quantified Difference | High affinity for D4 (Ki = 43 nM) vs. moderate affinity for close analogs |
| Conditions | Radioligand binding assays using cloned human dopamine receptors expressed in appropriate cell lines |
Why This Matters
For researchers requiring a non-selective, pan-dopamine agonist tool or specifically investigating D4 receptor function, Dinoxyline is the only choice among its rigid analog class with verified high affinity at the D4 subtype.
- [1] Grubbs, R. A., Lewis, M. M., Owens-Vance, C., Gay, E. A., Jassen, A. K., Mailman, R. B., & Nichols, D. E. (2004). 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline (dinoxyline), a high affinity and potent agonist at all dopamine receptor isoforms. Bioorganic & Medicinal Chemistry, 12(6), 1403-1412. View Source
- [2] Grubbs, R. A. (2005). Synthesis of novel dopaminergic ligands: A bioisosteric approach (Doctoral dissertation, Purdue University). View Source
